molecular formula C22H22FN3O2 B2995289 (4-((3-Fluorophenyl)amino)-6-methoxyquinolin-2-yl)(piperidin-1-yl)methanone CAS No. 1226448-54-9

(4-((3-Fluorophenyl)amino)-6-methoxyquinolin-2-yl)(piperidin-1-yl)methanone

Cat. No. B2995289
M. Wt: 379.435
InChI Key: GKHYRDNPVIFQEH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a quinoline core structure, which is a type of heterocyclic aromatic organic compound . It also seems to have a fluorophenyl group, a methoxy group, and a piperidinyl group attached to it .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve multi-step synthesis processes . For instance, the synthesis of key intermediates in the preparation of zolazepam involves acylation of 5-chloro-1,3-dimethylpyrazole by 2-fluorobenzoyl chloride .

Scientific Research Applications

Chemical Synthesis and Structural Characterization

A novel bioactive heterocycle similar to the specified compound was synthesized and evaluated for antiproliferative activity. The structure was characterized using various spectroscopic methods, and its molecular structure was stabilized by both inter and intra-molecular hydrogen bonds, suggesting stability and potential biological activity (Prasad et al., 2018).

Biomedical Analysis and Fluorescence Properties

6-Methoxy-4-quinolone, a compound sharing a structural motif with the specified chemical, was identified as a novel fluorophore with strong fluorescence in a wide pH range of aqueous media. Its fluorescence properties make it suitable for biomedical analysis, indicating potential applications in fluorescent labeling and detection (Hirano et al., 2004).

Antitumor Activity

A related compound, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, demonstrated significant inhibition of cancer cell proliferation in vitro, highlighting the potential for therapeutic applications in cancer treatment (Tang & Fu, 2018).

Neuropharmacological Applications

Research on similar compounds has explored their potential as 5-HT1A receptor agonists, with implications for treating conditions like depression and neuropathic pain. These compounds have shown potent 5-HT1A agonist activity in vitro and in vivo, underscoring their potential for developing new antidepressants and pain management therapies (Vacher et al., 1999; Deseure et al., 2002).

properties

IUPAC Name

[4-(3-fluoroanilino)-6-methoxyquinolin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-28-17-8-9-19-18(13-17)20(24-16-7-5-6-15(23)12-16)14-21(25-19)22(27)26-10-3-2-4-11-26/h5-9,12-14H,2-4,10-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHYRDNPVIFQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC=C3)F)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3-Fluorophenyl)amino)-6-methoxyquinolin-2-yl)(piperidin-1-yl)methanone

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